Cas no 1851145-59-9 (3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid)
L'acido 3-{[(Tert-butossi)carbonil]ammino}-3-(2-etil-1,3-tiazol-4-il)propanoico è un composto organico utilizzato come intermedio chiave nella sintesi di peptidi e molecole bioattive. La sua struttura combina un gruppo t-butilestere protettivo (Boc) con un nucleo tiazolico etilato, offrendo stabilità e selettività nelle reazioni di accoppiamento. La presenza del gruppo carbossilico libero permette ulteriori modifiche strutturali, mentre il gruppo Boc facilita la deprotezione in condizioni acide blande. Questo composto è particolarmente utile in chimica farmaceutica per la preparazione di analoghi peptidici con proprietà ottimizzate, grazie alla sua reattività controllata e alla purezza stereochimica. La sua solubilità in solventi organici polari ne semplifica l'utilizzo in sintesi multistep.
1851145-59-9 structure
Product Name:3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid
Numero CAS:1851145-59-9
MF:C13H20N2O4S
MW:300.373902320862
CID:6101756
PubChem ID:165507104
Update Time:2025-10-31
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1285249
- 1851145-59-9
- 3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid
-
- Inchi: 1S/C13H20N2O4S/c1-5-10-14-9(7-20-10)8(6-11(16)17)15-12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,18)(H,16,17)
- Chiave InChI: XOPBFMRGZVIFOD-UHFFFAOYSA-N
- Sorrisi: S1C(CC)=NC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 300.11437830g/mol
- Massa monoisotopica: 300.11437830g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 357
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 117Ų
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285249-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285249-50mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 50mg |
$587.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-100mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 100mg |
$615.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-250mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 250mg |
$642.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 500mg |
$671.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-1000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 1000mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-2500mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 2500mg |
$1370.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-5000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 5000mg |
$2028.0 | 2023-10-01 | ||
| Enamine | EN300-1285249-10000mg |
3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid |
1851145-59-9 | 10000mg |
$3007.0 | 2023-10-01 |
3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
1851145-59-9 (3-{[(Tert-butoxy)carbonyl]amino}-3-(2-ethyl-1,3-thiazol-4-yl)propanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso